An In-depth Technical Guide to 2,6-Dimethoxybenzaldehyde
An In-depth Technical Guide to 2,6-Dimethoxybenzaldehyde
Introduction
2,6-Dimethoxybenzaldehyde, identified by the CAS number 3392-97-0, is a significant aromatic aldehyde utilized extensively in organic synthesis.[1][2][3][4][5] Its unique substitution pattern, featuring two methoxy (B1213986) groups positioned ortho to the aldehyde functional group, imparts specific reactivity that makes it a valuable precursor for a variety of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, applications in drug development, and safety and handling procedures, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
2,6-Dimethoxybenzaldehyde is typically a pale cream to yellow crystalline powder.[3][4][6] Its physical and chemical characteristics are summarized in the table below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 3392-97-0 | [1][2][3][4][5] |
| Molecular Formula | C9H10O3 | [1][3][5] |
| Molecular Weight | 166.17 g/mol | [1][2][4] |
| Appearance | Pale cream to yellow crystals or powder | [3][4][6] |
| Melting Point | 96-98 °C | [2][4] |
| Boiling Point | 285 °C | [2][4] |
| Solubility | Soluble in Methanol | [4] |
| MDL Number | MFCD00010862 | [1][2] |
| InChI Key | WXSGQHKHUYTJNB-UHFFFAOYSA-N | [2][3] |
| SMILES | COc1cccc(OC)c1C=O | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of 2,6-Dimethoxybenzaldehyde. The following table summarizes key spectroscopic identifiers.
| Spectroscopic Data | Identifier/Reference |
| ¹H NMR | Available through chemical suppliers and databases.[7] |
| ¹³C NMR | Available through chemical suppliers and databases.[8] |
| Mass Spectrometry (MS) | Available through chemical suppliers and databases.[7][9] |
| Infrared (IR) Spectroscopy | Available through chemical suppliers and databases.[7][8] |
Synthesis of 2,6-Dimethoxybenzaldehyde
A common laboratory-scale synthesis of 2,6-Dimethoxybenzaldehyde involves the ortho-lithiation of 1,3-dimethoxybenzene (B93181) followed by formylation.[10]
Experimental Protocol: Lithiation and Formylation of 1,3-Dimethoxybenzene
-
Preparation : To a stirred solution of 1,3-dimethoxybenzene (10 mmol) in dry tetrahydrofuran (B95107) (THF, 60 mL) at 0 °C, add n-butyllithium (n-BuLi, 8 mL, 1.5 M in hexanes) dropwise.[10]
-
Lithiation : Stir the mixture at room temperature for 2 hours to allow for the formation of the aryllithium intermediate.[10]
-
Formylation : Add N,N-dimethylformamide (DMF, 1.83 g, 25 mmol) to the reaction mixture.[10]
-
Quenching and Extraction : After stirring for 2 hours, pour the mixture into water. Separate the THF phase and extract the aqueous phase with dichloromethane (B109758) (CH2Cl2, 3 x 30 mL).[10]
-
Workup : Combine the organic phases and dry over anhydrous sodium sulfate (B86663) (Na2SO4).[10]
-
Purification : Remove the solvent under reduced pressure. Purify the resulting product by column chromatography using a mixture of hexanes and ethyl acetate (B1210297) (5:1) as the eluent to afford 2,6-dimethoxybenzaldehyde.[10]
Caption: Synthesis workflow for 2,6-dimethoxybenzaldehyde.
Applications in Drug Development
2,6-Dimethoxybenzaldehyde is a versatile building block in the synthesis of various pharmaceutical compounds. Its aldehyde group readily participates in reactions such as condensation and reductive amination, while the methoxy groups can be demethylated to reveal hydroxyl functionalities.[2][4][5] A notable application is in the synthesis of thiazolidin-4-one derivatives, which have been investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors.[4][6]
Caption: Role as a precursor in pharmaceutical synthesis.
Safety and Handling
2,6-Dimethoxybenzaldehyde is classified as an irritant and requires careful handling in a laboratory setting.[11] Adherence to safety protocols is essential to minimize exposure and ensure a safe working environment.
| Safety Aspect | Information | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4][8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][8][11] |
| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves. | [2] |
| Storage | Keep in a dark, dry, and well-ventilated place in a tightly sealed container. | [4][12] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [12] |
Conclusion
2,6-Dimethoxybenzaldehyde is a key chemical intermediate with well-defined properties and significant applications, particularly in the synthesis of pharmaceutically active molecules. This guide has provided essential technical information, including its physical and chemical data, a detailed synthesis protocol, its role in drug development, and critical safety and handling procedures. For researchers and drug development professionals, a thorough understanding of these aspects is fundamental to leveraging this compound's synthetic potential effectively and safely.
References
- 1. CAS 3392-97-0 | 2,6-dimethoxybenzaldehyde - Synblock [synblock.com]
- 2. 2,6-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. A12209.03 [thermofisher.com]
- 4. 2,6-Dimethoxybenzaldehyde | 3392-97-0 [chemicalbook.com]
- 5. 2,6-Dimethoxybenzaldehyde, 98+% | Fisher Scientific [fishersci.ca]
- 6. nbinno.com [nbinno.com]
- 7. 2,6-Dimethoxybenzaldehyde(3392-97-0) 1H NMR spectrum [chemicalbook.com]
- 8. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. fishersci.com [fishersci.com]
